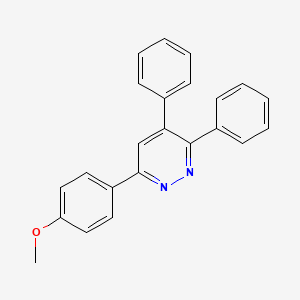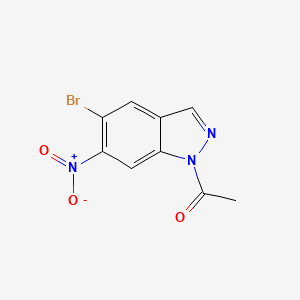
(1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FUB-144 involves the reaction of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid with 2,2,3,3-tetramethylcyclopropylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of FUB-144 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: FUB-144 undergoes various chemical reactions, including:
Oxidation: FUB-144 can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The fluorobenzyl group in FUB-144 can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
FUB-144 has several scientific research applications, including:
Mechanism of Action
FUB-144 exerts its effects by acting as a potent agonist of the CB1 receptor . Upon binding to the CB1 receptor, FUB-144 activates the receptor, leading to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels . This activation also triggers the release of neurotransmitters such as dopamine and serotonin, which contribute to its psychoactive effects .
Comparison with Similar Compounds
UR-144: An indole-based synthetic cannabinoid with a pentyl chain.
FUB-144’s unique structure and potent agonistic activity make it a valuable compound for scientific research and forensic applications.
Properties
CAS No. |
2185863-15-2 |
|---|---|
Molecular Formula |
C23H24FNO |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C23H24FNO/c1-22(2)21(23(22,3)4)20(26)18-14-25(19-8-6-5-7-17(18)19)13-15-9-11-16(24)12-10-15/h5-12,14,21H,13H2,1-4H3 |
InChI Key |
UXOFEILQVZFLRH-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C |
Key on ui other cas no. |
2185863-15-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Difluoromethyl)-5-[2-(3-fluorophenyl)ethylsulfonyl]-4-methyl-1,2,4-triazole](/img/structure/B1654201.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[(1-phenylethyl)amino]-](/img/structure/B1654204.png)

![rel-(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1654209.png)


![Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1654213.png)


![1-[1-(4-Fluorophenyl)ethyl]pyrazol-4-amine](/img/structure/B1654219.png)
![5-Chloro-N-[2-(hydrazinecarbonyl)-6-methylphenyl]thiophene-2-sulfonamide](/img/structure/B1654220.png)


